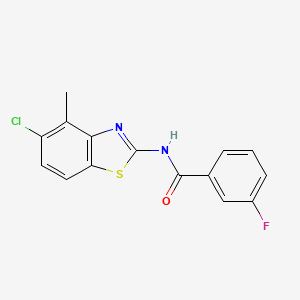

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

CAS No.: 868230-36-8

Cat. No.: VC5108752

Molecular Formula: C15H10ClFN2OS

Molecular Weight: 320.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868230-36-8 |

|---|---|

| Molecular Formula | C15H10ClFN2OS |

| Molecular Weight | 320.77 |

| IUPAC Name | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |

| Standard InChI | InChI=1S/C15H10ClFN2OS/c1-8-11(16)5-6-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20) |

| Standard InChI Key | UNMYKRLJWJQMFE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl |

Introduction

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structural arrangement, featuring a benzothiazole moiety substituted with a chloro and methyl group, linked to a 3-fluorobenzamide structure. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds within the benzothiazole class.

Synthesis and Characterization

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. Characterization of the compound can be achieved using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

| Technique | Purpose |

|---|---|

| NMR (¹H, ¹³C) | Structural confirmation |

| MS | Molecular weight determination |

Biological Activity

Compounds within the benzothiazole class are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific data on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is not available, similar compounds have shown promising results in these areas.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anticancer | Inhibition of cancer cell growth |

| Anti-inflammatory | Management of inflammatory diseases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume